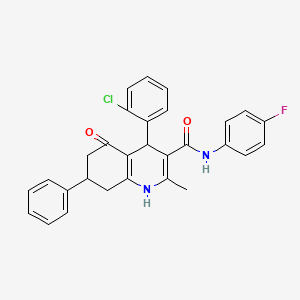![molecular formula C24H20ClN3O3S B11642447 [4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B11642447.png)
[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with various functional groups, including a cyano group, a chlorophenyl group, and a carbamoyl group
Métodos De Preparación
The synthesis of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.
Introduction of Functional Groups: Various functional groups such as the cyano group, chlorophenyl group, and carbamoyl group are introduced through substitution reactions.
Final Assembly: The final compound is assembled by linking the pyridine ring with the methyl acetate moiety through a thioether linkage.
Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down the ester linkage to form carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.
Aplicaciones Científicas De Investigación
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological pathways and interactions due to its complex structure and functional groups.
Industrial Applications: It can be used in the development of new industrial chemicals and processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
METHYL 2-(4-CHLOROPHENYL)ACETATE: This compound has a simpler structure and different functional groups, leading to different chemical properties and applications.
6-Methoxy-3-nitropyridine-2-acetonitrile: This compound has a different substitution pattern on the pyridine ring, resulting in different reactivity and applications.
The uniqueness of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C24H20ClN3O3S |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14-6-4-5-7-19(14)28-23(30)21-15(2)27-24(32-13-20(29)31-3)18(12-26)22(21)16-8-10-17(25)11-9-16/h4-11H,13H2,1-3H3,(H,28,30) |
Clave InChI |
LQYWREQUGZNLKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11642366.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11642370.png)

![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11642382.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642391.png)
![ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642394.png)
![2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol](/img/structure/B11642400.png)
![(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642408.png)

![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642426.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)
![(6Z)-2-butyl-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642436.png)
![N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11642444.png)
